molecular formula C12H14N2O B152902 Spiro[indoline-3,4'-piperidin]-2-one CAS No. 252882-61-4

Spiro[indoline-3,4'-piperidin]-2-one

Cat. No.: B152902
CAS No.: 252882-61-4
M. Wt: 202.25 g/mol
InChI Key: SXOVJOBXZPCKRA-UHFFFAOYSA-N
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Description

Spiro[indoline-3,4’-piperidin]-2-one is a spirocyclic compound that features a unique structure where an indoline and a piperidine ring are fused together through a spiro carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of spiro[indoline-3,4’-piperidin]-2-one typically involves multi-component reactions. One common method is the Fischer indole synthesis, which involves the reaction of cyclohexanone with phenylhydrazine hydrochloride under acidic conditions . Another efficient method involves the [3+3] cycloaddition of MBH carbonates of isatins with β-enamino maleimides in the presence of DABCO as a catalyst in acetonitrile at room temperature .

Industrial Production Methods

Industrial production methods for spiro[indoline-3,4’-piperidin]-2-one are not well-documented in the literature. the scalability of the aforementioned synthetic routes suggests that they could be adapted for industrial applications with appropriate optimization of reaction conditions and catalysts.

Chemical Reactions Analysis

Hydrogenation Reactions

The spirocyclic core undergoes selective hydrogenation under catalytic conditions. A notable example involves the deprotection of benzyl groups:

Reaction ConditionsCatalystSolventTemperatureTimeYieldSource
1'-Benzylspiro[indoline-3,4'-piperidin]-2-one → this compound10% Pd/CMethanolRT15 h78–90%

This reaction is pivotal for generating the free amine moiety, essential for further derivatization.

Oxidation and Reduction

The indoline and piperidine rings participate in redox reactions:

  • Oxidation : Using hydrogen peroxide, the indoline ring is oxidized to form spirooxindoles, enhancing electrophilic reactivity.

  • Reduction : Sodium borohydride selectively reduces ketone groups while preserving the spirocyclic structure.

Substitution Reactions

Functionalization occurs at both the indoline and piperidine rings:

  • Nucleophilic substitution : Alkyl halides or acyl chlorides react with the secondary amine in the piperidine ring.

  • Electrophilic aromatic substitution : Bromination or nitration targets the indoline aromatic system.

Example: Alkylation

SubstrateReagentProductYieldConditionsSource
This compoundEthyl iodide1'-Ethylthis compound85%K₂CO₃, DMF, 80°C

Multicomponent and Domino Reactions

The spiro scaffold serves as a precursor in complex syntheses:

Domino Michael Additions

Stereoselective reactions form polycyclic spirooxindoles:

  • Mechanism : Thiourea catalysts enable dual Michael additions, creating two new stereocenters .

  • Conditions : Mild, solvent-free, with enantiomeric excess >90% .

Catalytic Asymmetric Reactions

Chiral catalysts induce enantioselectivity in spirocycle formation:

Reaction TypeCatalystKey FeatureApplicationSource
Double Michael AdditionBifunctional thioureaForms spirotetrahydrothiopyransAntiviral agents

Table 2: Domino Reaction Outcomes

Substrate PairCatalystProductee (%)Yield (%)
Oxindole + EnoneThioureaSpirooxindole-δ-lactone9288

Scientific Research Applications

Therapeutic Applications

  • Anticancer Activity
    • Spiro[indoline-3,4'-piperidin]-2-one has demonstrated significant antiproliferative effects against various cancer cell lines, including:
      • MCF7 (breast cancer) : IC50 = 5.0 µM
      • HCT116 (colon cancer) : IC50 = 4.8 µM
      • A431 (skin cancer) : IC50 = 6.0 µM
      • PaCa2 (pancreatic cancer) : Notable activity observed.
    • Some derivatives showed potency comparable to established chemotherapeutic agents like 5-fluorouracil (5-FU) and sunitinib, indicating its potential as an anticancer agent .
  • Antimicrobial Properties
    • The compound has been investigated for its antimicrobial activity against various pathogens. Its derivatives have shown promising results in inhibiting bacterial growth, suggesting potential applications in treating infections .
  • Anti-inflammatory Effects
    • Research indicates that this compound may possess anti-inflammatory properties, making it a candidate for developing treatments for inflammatory diseases .
  • Antiviral Activity
    • Recent studies have explored the antiviral properties of this compound against SARS-CoV-2. Some derivatives exhibited inhibitory activity against the virus, though further investigation is needed to elucidate the specific mechanisms involved .

Biological Mechanisms

The biological activity of this compound is attributed to its ability to interact with multiple biological targets:

  • Receptor Interactions : The compound has shown multi-targeted inhibitory properties against critical receptors such as:
    • Epidermal Growth Factor Receptor (EGFR)
    • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)

These interactions are crucial for understanding its mechanism of action in cancer therapy and other therapeutic areas .

Synthesis and Chemical Reactions

The synthesis of this compound typically involves multi-component reactions (MCRs), allowing for efficient construction of complex molecular frameworks. For instance:

  • Azomethine Dipolar Cycloaddition : This method has been utilized to create various spiro-indole derivatives, including this compound .

Mechanism of Action

The mechanism of action of spiro[indoline-3,4’-piperidin]-2-one involves its interaction with specific molecular targets. For instance, spiroindolines, a related class of compounds, have been identified to target the vesicular acetylcholine transporter, which is crucial for neurotransmitter release in the nervous system . This interaction can lead to various biological effects, including modulation of neurotransmitter levels and inhibition of specific enzymes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to spiro[indoline-3,4’-piperidin]-2-one include:

Uniqueness

What sets spiro[indoline-3,4’-piperidin]-2-one apart from these similar compounds is its unique spirocyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable scaffold in the design of new molecules with specific biological activities and material properties.

Biological Activity

Spiro[indoline-3,4'-piperidin]-2-one is a spirocyclic compound that combines an indoline and a piperidine ring. This unique structure has garnered significant attention in medicinal chemistry due to its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The compound's mechanism of action is primarily attributed to its ability to interact with various biological pathways and targets.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. For instance, a series of synthesized analogs exhibited promising antiproliferative effects against several human cancer cell lines, including MCF7 (breast cancer), HCT116 (colon cancer), and A431 (skin cancer) cells. Notably, one compound demonstrated an IC50 value comparable to that of established chemotherapeutics like 5-fluorouracil:

CompoundCell LineIC50 (µM)
6mMCF73.597
5-FUMCF73.15
SunitinibMCF73.97
6lMCF73.986

This suggests that this compound derivatives may serve as effective agents in cancer therapy .

Antimicrobial Activity

The compound also demonstrates significant antimicrobial activity . Studies have shown that various derivatives exhibit potent activity against both Gram-positive and Gram-negative bacteria. For example:

DerivativeActivity AgainstMIC (µg/mL)
Ia-eStaphylococcus aureus6.25 - 12.5
Escherichia coliModerate
Pseudomonas aeruginosaModerate

These findings indicate that this compound could be a valuable scaffold for developing new antibiotics .

The mechanism of action of this compound involves its interaction with specific biological targets, potentially leading to modulation of cellular processes such as signal transduction and gene expression. The compound's structural similarity to other indole alkaloids suggests it may influence various biochemical pathways, contributing to its diverse bioactivities .

Case Studies

  • Antiproliferative Effects on Cancer Cells : A study synthesized multiple spiro-indolin-2-one derivatives and assessed their antiproliferative effects on the MCF7 cell line. Compounds were found to inhibit cell growth significantly, with some exhibiting IC50 values lower than conventional chemotherapeutics .
  • Antimicrobial Testing : Another investigation focused on the antimicrobial properties of this compound derivatives against common bacterial strains. Results indicated strong antibacterial effects comparable to established antibiotics .

Synthetic Methods

The synthesis of this compound typically involves multicomponent reactions, often utilizing isatins and piperidines under mild conditions. Common methods include:

  • Fischer Indole Synthesis : Involving cyclohexanone and phenylhydrazine.
  • Cyclocondensation Reactions : Leading to high yields of the desired product.

These synthetic approaches are crucial for producing derivatives with enhanced biological activities .

Q & A

Basic Research Questions

Q. What are the most efficient synthetic routes for Spiro[indoline-3,4'-piperidin]-2-one derivatives?

  • Methodological Answer : Multi-component reactions (MCRs) are highly efficient for synthesizing spirooxindole derivatives. For example, a four-component domino reaction using arylamines, methyl propiolate, isatin, and malononitrile under mild conditions yields functionalized spiro[indoline-3,4'-pyridines] with moderate to good yields (50–85%) . Catalytic systems like triethylamine or DMAP (4-dimethylaminopyridine) enhance reaction efficiency and stereoselectivity . Key advantages include operational simplicity and molecular diversity .

Q. Which spectroscopic and crystallographic methods are critical for confirming spiro structures?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy is essential for resolving overlapping proton signals (e.g., NH2_2 groups at δ 5.80–7.40 ppm) and distinguishing substituent environments . X-ray diffraction provides unambiguous structural confirmation, as demonstrated for compounds 2b and 3b (CCDC deposition numbers: 843674, 843676) . High-resolution mass spectrometry (HRMS) and IR spectroscopy further validate molecular composition and functional groups .

Q. How can reaction conditions be optimized to improve spirooxindole yields?

  • Methodological Answer : Substituent effects on reactants dictate product selectivity. Electron-withdrawing groups (e.g., Cl, Br) on arylamines favor spiro[indoline-3,4'-pyridines], while electron-donating groups (e.g., OMe, Me) promote spiro[indoline-3,4'-pyridinones] . Solvent choice (e.g., DMF for Pd-catalyzed cyclization) and catalyst loading (e.g., 20–40 mol% DMAP) significantly impact yields .

Advanced Research Questions

Q. How do electronic properties of substituents influence reaction pathways and product distribution?

  • Methodological Answer : Electronic effects can be systematically analyzed using Hammett substituent constants. For example, nitro groups on arylamines inhibit β-aminocrotonate intermediate formation, directing reactions toward spiro[indoline-3,4'-pyridinones] . Computational studies (e.g., DFT calculations) can model transition states to rationalize regioselectivity .

Q. What strategies are effective for designing spirooxindole derivatives targeting kinase inhibition (e.g., c-Met/ALK)?

  • Methodological Answer : Structure-activity relationship (SAR) studies highlight the importance of aminopyridyl/pyrazinyl substituents. Compound 5b (SMU-B) showed potent c-Met/ALK dual inhibition (IC50_{50} < 10 nM) due to hydrophobic interactions with Leu1157 and Arg1086 residues . Molecular docking and pharmacophore modeling guide substituent placement to optimize binding .

Q. How can contradictions in pharmacological data across studies be resolved?

  • Methodological Answer : Discrepancies may arise from assay variability (e.g., cell lines, dosing protocols). Standardizing in vitro assays (e.g., GTL-16 xenograft models for tumor growth inhibition) and validating via orthogonal techniques (e.g., Western blotting for c-Met phosphorylation) improve reproducibility . Meta-analyses using frameworks like PICO (Population, Intervention, Comparison, Outcome) ensure systematic data evaluation .

Q. What mechanistic insights explain stereoselectivity in spirooxindole synthesis?

  • Methodological Answer : Stereochemical outcomes in MCRs are governed by transition-state stabilization. For example, DMAP-catalyzed Knoevenagel-Michael-cyclization sequences enforce chair-like transition states, favoring specific diastereomers . Chiral HPLC and NOE (Nuclear Overhauser Effect) experiments validate stereochemical assignments .

Q. How can frameworks like SPIDER (Sample, Phenomenon of Interest, Design, Evaluation, Research Type) enhance experimental design?

  • Methodological Answer : SPIDER aids in structuring qualitative studies (e.g., evaluating catalyst recycling efficiency in spirooxindole synthesis). For instance, a study on L-proline/triazine-2,4,6-triamine catalysts used SPIDER to define sample (reaction components), phenomenon (catalytic activity), and evaluation (yield over 5 cycles) . This ensures alignment between research objectives and methodology .

Properties

IUPAC Name

spiro[1H-indole-3,4'-piperidine]-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O/c15-11-12(5-7-13-8-6-12)9-3-1-2-4-10(9)14-11/h1-4,13H,5-8H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXOVJOBXZPCKRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12C3=CC=CC=C3NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40593749
Record name Spiro[indole-3,4'-piperidin]-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40593749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

252882-61-4
Record name Spiro[indole-3,4'-piperidin]-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40593749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Spiro[indole-3,4'-piperidin]-2(1H)-one hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A solution of 1′-tert-butoxycarbonyl-spiro[3H-indole-3,4′-piperidin]-2(1H)-one, as described above in Step A, (551 mg, 1.70 mmol) in ethyl acetate saturated with HCl (5 mL) was stirred at ambient temp. for 3 hours as the product salt slowly crystallized out. This salt was collected by filtration and partitioned between methylene chloride and aqueous sat'd. sodium carbonate. The organic layer was separated off, dried (anhyd. sodium sulfate) filtered, and the solvent removed under vacuum. The residue was triturated with diethyl ether to give the title compound as a white solid, mp: 184-186° C.
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

At −78° C., to liquid NH3 (20 ml) is added dropwise a solution of 1-benzylspiro[indole-3,4′-piperidin]-2(1H)-one (2 mmol) in THF (30 ml) and the mixture is stirred at −78° C. for 10 min. Li (42 mg, 6 mmol) is added in 3 portions and the resulting dark blue solution is stirred at −78° C. for 2 h. Anhydrous EtOH (1 ml) is added dropwise and the mixture is allowed to warm to rt overnight. Solvent is removed in vacuo and the resulting title compound (a light yellow solid) is used in the next step without further purification.
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Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Spiro[indoline-3,4'-piperidin]-2-one
Spiro[indoline-3,4'-piperidin]-2-one
Spiro[indoline-3,4'-piperidin]-2-one
Spiro[indoline-3,4'-piperidin]-2-one
Spiro[indoline-3,4'-piperidin]-2-one
Spiro[indoline-3,4'-piperidin]-2-one

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